molecular formula C12H12N2O5 B14382965 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate CAS No. 88015-99-0

5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate

Katalognummer: B14382965
CAS-Nummer: 88015-99-0
Molekulargewicht: 264.23 g/mol
InChI-Schlüssel: PHPXIVPAHDYQAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate is an organic compound that features a pyrrolidinone ring and a benzodioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate typically involves the reaction of 5-oxopyrrolidine with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share structural similarities with 5-Oxopyrrolidin-3-yl 2H-1,3-benzodioxol-5-ylcarbamate.

    Benzodioxole derivatives: Compounds such as 1,3-benzodioxole and its substituted derivatives are structurally related.

Uniqueness

This compound is unique due to the combination of the pyrrolidinone ring and benzodioxole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88015-99-0

Molekularformel

C12H12N2O5

Molekulargewicht

264.23 g/mol

IUPAC-Name

(5-oxopyrrolidin-3-yl) N-(1,3-benzodioxol-5-yl)carbamate

InChI

InChI=1S/C12H12N2O5/c15-11-4-8(5-13-11)19-12(16)14-7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,13,15)(H,14,16)

InChI-Schlüssel

PHPXIVPAHDYQAV-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)OC(=O)NC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.